LogP-Driven Polarity Reduction versus Non-Halogenated Ethynylpyridines
2-Chloro-4-ethynylpyridine exhibits a computed LogP of 1.58, reflecting the lipophilic contribution of the chlorine substituent. By comparison, the non-halogenated analog 4-ethynylpyridine (CAS 2510-22-7) has a lower computed LogP of approximately 1.1 . This lipophilicity increase is critical for optimizing membrane permeability and blood-brain barrier penetration in central nervous system drug discovery programs where halogenated pyridine scaffolds are strategically preferred.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.58 (computed) |
| Comparator Or Baseline | 4-Ethynylpyridine (CAS 2510-22-7): LogP ≈ 1.1 (computed) |
| Quantified Difference | Δ LogP ≈ +0.48 (target compound is approximately 3-fold more lipophilic) |
| Conditions | In silico prediction; experimental LogP values may vary |
Why This Matters
The increased lipophilicity conferred by the chlorine atom directly impacts the compound's suitability for designing CNS-penetrant or cell-permeable molecules, making it a strategically superior starting scaffold when membrane permeability is a priority.
